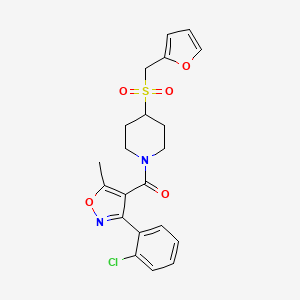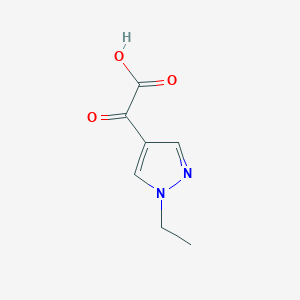
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions that include condensation, amidation, and crystallization. For instance, the synthesis of similar compounds has been characterized by spectroscopic techniques and confirmed by X-ray diffraction studies, indicating that such compounds crystallize in the monoclinic crystal system, with detailed unit cell parameters provided (Naveen et al., 2015). These processes highlight the complexity and precision required in synthesizing these compounds.
Molecular Structure Analysis
X-ray crystallography has been a pivotal tool in determining the molecular structure of related compounds, revealing intricate details such as the chair conformation of the piperidine ring and the distorted tetrahedral geometry around the sulfur atom. The inter- and intramolecular hydrogen bonds play a crucial role in stabilizing the molecular structure (Girish et al., 2008).
Chemical Reactions and Properties
Compounds in this category can undergo various chemical reactions, including nucleophilic addition and Michael-type reactions, showcasing their reactive versatility. The functionality of these molecules allows for further derivatization, enhancing their application scope (Benakaprasad et al., 2007).
Scientific Research Applications
Allergic Contact Dermatitis and Chemical Compounds
Research on benzophenones, compounds with some structural similarity to the queried chemical, highlights their widespread use in products such as sunscreens and cosmetics, primarily for their UV-filtering capabilities. These studies have documented cases of allergic contact dermatitis caused by such compounds, underscoring the importance of understanding chemical interactions with human biology for safety in product development (Caruana et al., 2011).
Environmental Phenols in Human Health
Investigations into environmental phenols, including benzophenone-3 and bisphenol A (BPA), have been conducted to assess exposure levels in the population. These studies utilize biomonitoring methods to quantify phenol metabolites in human samples, providing critical data for environmental health research and regulatory standards (Mortensen et al., 2014).
Disposition and Metabolism in Drug Development
Research on the disposition and metabolism of novel therapeutic compounds provides a framework for understanding how new chemicals are processed in the human body. For example, studies on orexin receptor antagonists detail the metabolic pathways and elimination processes for these drugs, offering insights into drug design and safety evaluation processes (Renzulli et al., 2011).
Toxicology and Exposure Analysis
Toxicological studies and exposure analysis, such as those examining the effects of methanol ingestion and the therapeutic use of antidotes like fomepizole, provide critical insights into managing chemical exposures and poisonings. Such research underscores the importance of understanding chemical toxicokinetics and treatment options in clinical toxicology (Hovda et al., 2005).
properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O5S/c1-14-19(20(23-29-14)17-6-2-3-7-18(17)22)21(25)24-10-8-16(9-11-24)30(26,27)13-15-5-4-12-28-15/h2-7,12,16H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBKCJHRFCXGFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)S(=O)(=O)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-((4R)-4-((3R,5R,6S,7R,10R,13R)-3,6,7-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-17-YL)pentanamido)acetic acid](/img/structure/B2495132.png)

![1-benzyl-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2495135.png)
![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-fluorobenzyl)urea](/img/structure/B2495136.png)

![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2495139.png)
![3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2495143.png)
![(3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B2495146.png)
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![(3R,4As,8aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-3-carboxylic acid](/img/structure/B2495151.png)